6-Amino-4-hydroxy-1H-indazole
Overview
Description
6-Amino-4-hydroxy-1H-indazole is a heterocyclic aromatic organic compound It belongs to the indazole family, which is known for its diverse biological activities and medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-1H-indazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions and reductive cyclization reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-1H-indazole undergoes various chemical reactions, including:
Electrophilic substitution reactions: such as halogenation, nitration, sulfonation, alkylation, and acylation.
Oxidation and reduction reactions: involving common reagents like hydrogen peroxide and sodium borohydride.
Substitution reactions: facilitated by reagents such as hydrazine and anthranils.
Common Reagents and Conditions
Halogenation: Chlorine or bromine in the presence of a catalyst.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfuric acid or chlorosulfonic acid.
Alkylation and Acylation: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include halogenated, nitrated, sulfonated, alkylated, and acylated derivatives of this compound .
Scientific Research Applications
6-Amino-4-hydroxy-1H-indazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-4-hydroxy-1H-indazole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune system suppression via the kynurenine pathway . This inhibition occurs through two mechanisms: tryptophan depletion and the toxicity of metabolites in the kynurenine pathway .
Comparison with Similar Compounds
6-Amino-4-hydroxy-1H-indazole can be compared with other similar compounds, such as:
1H-indazole-3-amine derivatives: Known for their anticancer activity.
6-substituted aminoindazole derivatives: Evaluated for their bioactivities and potential as enzyme inhibitors.
Indole derivatives: Widely studied for their biological potential, including antiviral and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-amino-1H-indazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-1-6-5(3-9-10-6)7(11)2-4/h1-3,11H,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNJRGFVSGGLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646151 | |
Record name | 6-Amino-1,2-dihydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-71-8 | |
Record name | 6-Amino-1,2-dihydro-4H-indazol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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